

Technical Support Center: Forced Degradation Studies of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,3,6-Trifluorocinnamic acid

CAS No.: 230295-12-2

Cat. No.: B1310194

[Get Quote](#)

Welcome to the technical support center for forced degradation studies of fluorinated cinnamic acids. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the stress testing of these unique molecules, providing not only solutions but also the underlying scientific rationale to empower your experimental design and interpretation.

Section 1: General Strategy & Planning FAQs

This section covers foundational questions about designing a robust forced degradation study for fluorinated cinnamic acids in line with regulatory expectations.

Question: Why do fluorinated cinnamic acids require special consideration in forced degradation studies compared to their non-fluorinated analogs?

Answer: The inclusion of fluorine, the most electronegative element, profoundly alters the physicochemical properties of the cinnamic acid scaffold.^[1] This modification is often intentional to enhance metabolic stability, binding affinity, or pharmacokinetic profiles.^{[1][2][3]} However, these same electronic effects can significantly alter degradation pathways:

- **Inductive Effects:** Fluorine's strong electron-withdrawing nature can increase the acidity of nearby protons and influence the reactivity of the acrylic acid side chain and the aromatic ring.[1][4] For example, it can make the double bond more susceptible to nucleophilic attack under basic conditions.
- **Bond Strength:** The carbon-fluorine (C-F) bond is exceptionally strong, making it generally resistant to homolytic cleavage under thermal and oxidative stress.[1][5] However, this doesn't guarantee overall molecular stability. Degradation often occurs at other sites in the molecule, which are electronically influenced by the fluorine substituent.
- **Metabolic Blocking:** Fluorine is often placed at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes).[4] While this enhances in vivo stability, it also means that forced degradation conditions must be robust enough to predict potential chemical (non-metabolic) degradation pathways.

Understanding these fluorine-specific effects is crucial for designing a study that accurately reveals the intrinsic stability of the molecule.[6]

Question: What is the primary goal of a forced degradation study, and what level of degradation should I target?

Answer: The primary goal, as outlined in ICH guideline Q1A(R2), is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method—proving it is "stability-indicating".[6][7] It is a critical part of understanding the molecule's intrinsic stability.[8]

For meaningful results, the recommended target degradation is typically between 5% and 20% of the active pharmaceutical ingredient (API).[7][9]

- Less than 5% degradation may not generate sufficient quantities of degradants to be reliably detected and characterized.
- More than 20% degradation can lead to secondary degradation (where primary degradants break down further), complicating pathway elucidation and making it difficult to obtain a clear mass balance.[9]

The key is to achieve sufficient degradation to validate the method without destroying the sample.^[7]

Section 2: Troubleshooting Hydrolytic Degradation

Hydrolysis is a key degradation pathway. The unique electronic nature of fluorinated compounds can lead to unexpected results.

Question: My 4-fluorocinnamic acid is degrading much faster under basic conditions than acidic or neutral conditions. Why is this happening, and how do I control it?

Answer: This is a classic example of fluorine's electronic influence. The fluorine atom at the para-position exerts a strong electron-withdrawing effect across the aromatic ring and onto the acrylic acid side chain. This effect makes the β -carbon of the double bond more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions (OH^-), a common mechanism in base-catalyzed hydrolysis or addition reactions.

Troubleshooting Steps:

- **Reduce Molarity:** If degradation is too rapid (e.g., >20% in minutes), decrease the concentration of your base (e.g., from 0.1 M NaOH to 0.01 M or even 0.001 M NaOH).^[10]
- **Lower Temperature:** Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 60-80°C) to slow the reaction rate.^[9]
- **Time Course Study:** Sample at very early time points (e.g., 5, 15, 30, 60 minutes) to capture the initial degradation and avoid secondary reactions.

Mechanistic Insight: The increased reactivity is due to the stabilization of the negatively charged intermediate formed during nucleophilic attack, a direct consequence of the fluorine substituent's inductive and resonance effects.^[4]

Question: I am not seeing any degradation for my fluorinated cinnamic acid under acidic conditions, even at high temperatures. What should I do?

Answer: Fluorinated cinnamic acids can be highly stable in acidic media. The C-F bond is robust, and the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards

electrophilic attack, a common mechanism for acid-catalyzed degradation.

Troubleshooting Steps:

- **Increase Acid Concentration:** If 0.1 M HCl shows no effect, you can cautiously increase the concentration to 1 M HCl.[10]
- **Increase Temperature:** If the compound is thermally stable, you can increase the temperature, for example, to 80°C or reflux, while carefully monitoring for any changes.
- **Extend Exposure Time:** Prolong the study duration (e.g., 24, 48, or even 72 hours) if no degradation is observed in the initial hours.[9]
- **Confirm Analyte Stability:** Before concluding the molecule is completely stable, ensure no degradation has occurred by performing a mass balance calculation. A recovery of 99-101% with no detectable degradants confirms stability under the tested conditions.

If significant degradation is still not achieved, you can report the compound as "stable" under the tested acidic conditions in your regulatory filing, as this is also a valid outcome of a forced degradation study.

Section 3: Troubleshooting Oxidative Degradation

Oxidation can produce a complex mixture of degradants. The stability of fluorinated compounds to oxidation can be highly variable.

Question: After stressing my sample with hydrogen peroxide, my HPLC chromatogram has a noisy, drifting baseline and poor peak shape. How can I resolve this?

Answer: This is a very common issue caused by residual hydrogen peroxide (H₂O₂) in the injected sample. H₂O₂ is a strong UV absorber at lower wavelengths (<230 nm) and can also damage the stationary phase of the HPLC column over time.

Troubleshooting Steps:

- **Quench the Reaction:** Before analysis, neutralize the excess H₂O₂. A common method is to add a small amount of a quenching agent, such as a dilute sodium bisulfite or sodium

thiosulfate solution. Be mindful to check for potential reactions between the quenching agent and your drug substance or degradants.

- Sample Dilution: Dilute the sample significantly with the mobile phase. This reduces the concentration of residual peroxide injected onto the column.
- Method Optimization:
 - Increase Detector Wavelength: If possible, monitor at a higher wavelength (e.g., >250 nm) where H₂O₂ has minimal absorbance.
 - Use a Guard Column: A guard column can protect your analytical column from the harsh effects of the peroxide.[\[11\]](#)
 - Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent similar in strength to your mobile phase to prevent peak distortion.[\[12\]](#)

Question: I am seeing evidence of defluorination (e.g., formation of fluoride ions or hydroxylated analogs) during oxidative stress. Is this expected?

Answer: Yes, while the C-F bond is strong, defluorination can occur, particularly under advanced oxidative conditions or photolysis.[\[5\]](#)[\[13\]](#)[\[14\]](#) Oxidative attack, often mediated by hydroxyl radicals (\bullet OH) generated from H₂O₂, can lead to the formation of intermediates that subsequently lose a fluoride ion.[\[13\]](#)[\[15\]](#)

Analytical Approach for Confirmation:

- Ion Chromatography (IC): Use IC to directly detect and quantify the presence of free fluoride ions in your stressed sample.
- High-Resolution Mass Spectrometry (HRMS): LC-MS/MS is invaluable for identifying degradants.[\[16\]](#)[\[17\]](#) Look for mass shifts corresponding to the replacement of fluorine with a hydroxyl group (a mass increase of +2 Da: -F (-19 Da) +OH (+17 Da), accounting for the lost proton).
- ¹⁹F NMR: This technique is highly specific for fluorine-containing molecules and can be used to track the disappearance of the parent signal and the appearance of new signals from

fluorinated degradants or free fluoride.[\[5\]](#)[\[13\]](#)

The observation of defluorination is a critical finding and should be thoroughly investigated and reported, as it represents a significant alteration of the parent molecule.[\[5\]](#)

Section 4: Troubleshooting Photolytic Degradation

Photostability testing is a mandatory part of forced degradation studies as specified by ICH Q1B.[\[18\]](#)[\[19\]](#)

Question: My fluorinated cinnamic acid shows significant degradation in the control sample (wrapped in foil) during my photostability study. What does this mean?

Answer: This indicates that the degradation is not solely due to light exposure but is also being caused by the thermal stress of the experiment. Photostability chambers generate heat, and if your compound is thermally labile, it will degrade in both the exposed and control samples.

Troubleshooting Steps:

- Evaluate Thermal Contribution: Quantify the degradation in the dark control. This represents the thermal degradation component. The degradation in the light-exposed sample is the sum of photodegradation and thermal degradation.
- Use a Temperature-Controlled Chamber: If possible, use a photostability chamber with temperature and humidity controls to minimize thermal effects.
- Report Both: Clearly differentiate between the degradation caused by light and the degradation caused by heat in your report. This is crucial for understanding the true photostability of the molecule.

The ICH Q1B guideline requires this comparison to correctly interpret the results.[\[20\]](#)[\[21\]](#)

Question: The degradation pathway under photolytic stress seems very complex, with many small peaks appearing in the chromatogram. How do I approach this?

Answer: Photodegradation can be a high-energy process leading to multiple reaction pathways, including isomerization (e.g., cis/trans isomerization of the double bond), cyclization,

and fragmentation. Fluorinated compounds can also undergo photo-induced defluorination.^[5]
^[14]

Strategy for Simplification and Identification:

- **Time-Point Analysis:** Analyze samples at multiple time points. Early time points will show the primary degradants, while later points will show the accumulation of secondary and tertiary products.
- **Wavelength Control:** If your equipment allows, expose the sample to specific wavelength ranges (e.g., UVA vs. UVC) to see if different pathways are activated.
- **Advanced Analytics (LC-MS/MS):** This is essential. Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to get accurate mass measurements of the degradants.^[16]^[22] The fragmentation patterns (MS/MS) will provide structural clues.
- **Peak Purity Analysis:** Use a photodiode array (PDA) detector to assess peak purity for all significant degradant peaks. Co-elution is common in complex mixtures. UPLC systems can provide the higher resolution needed to separate these complex mixtures.

The goal is to build a coherent degradation pathway, identifying the key primary degradants first.

Section 5: Experimental Protocols & Data

Visualization

Protocol 1: General Forced Degradation Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study in accordance with ICH guidelines.^[6]^[7]

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the fluorinated cinnamic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).
- Stress Conditions Setup: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
 - Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
 - Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
 - Neutral Hydrolysis: Add an equal volume of purified water.
 - Oxidation: Add an equal volume of 3% H₂O₂.
 - Thermal (Solution): Keep one vial of the stock solution for thermal stress.
 - Control: Keep one vial of the stock solution protected from light and heat.
- Incubation:
 - Place the hydrolysis and oxidation vials in a water bath or oven at a controlled temperature (e.g., 60°C).
 - Place the thermal stress vial in an oven at the same temperature.
 - Keep the control vial at room temperature or refrigerated.
- Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralization/Quenching:
 - Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
 - Quench the oxidation sample if necessary (see troubleshooting section).

- Dilution & Analysis: Dilute all samples (including the control) to the target analytical concentration with the mobile phase and analyze using a validated stability-indicating HPLC/UPLC method with PDA and MS detection.
- Photostability (ICH Q1B):
 - Expose the drug substance (solid) and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[18][21]
 - Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions to assess thermal degradation.[20]
- Data Evaluation: Calculate the percentage degradation, perform a mass balance assessment, and use MS data to propose structures for the observed degradants.

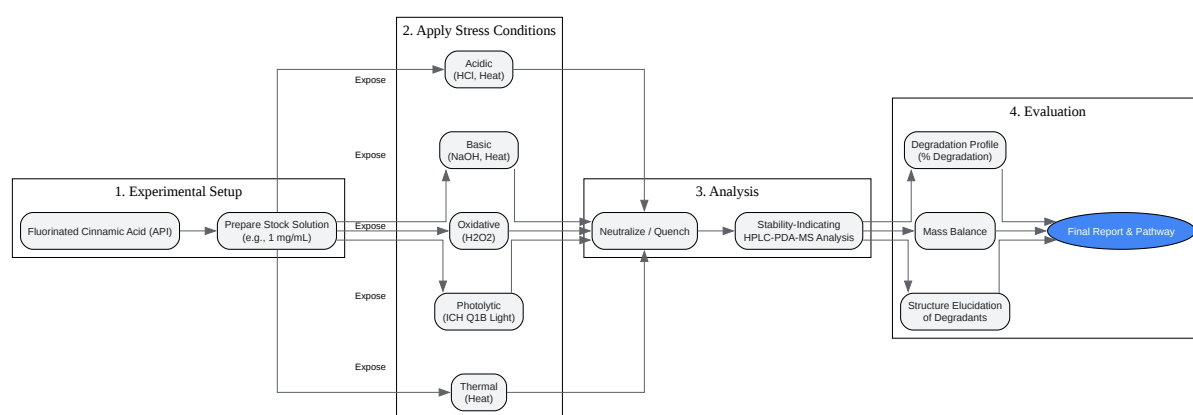
Data Summary Table

Summarize your experimental conditions in a clear format for easy reference and reporting.

Stress Condition	Reagent Concentration	Temperature	Duration	Target Degradation
Acid Hydrolysis	0.1 M - 1 M HCl	60°C - 80°C	2 - 48 hours	5 - 20%
Base Hydrolysis	0.01 M - 0.1 M NaOH	RT - 60°C	1 - 24 hours	5 - 20%
Neutral Hydrolysis	Purified Water	60°C - 80°C	2 - 48 hours	5 - 20%
Oxidation	3% - 30% H ₂ O ₂	Room Temp	2 - 24 hours	5 - 20%
Thermal (Solid)	N/A	80°C (or 20°C below m.p.)	1 - 7 days	5 - 20%
Photolytic (Solid/Soln)	≥ 1.2M lux-hr & ≥ 200 W-hr/m ²	Controlled RT	Per ICH Q1B	Detectable

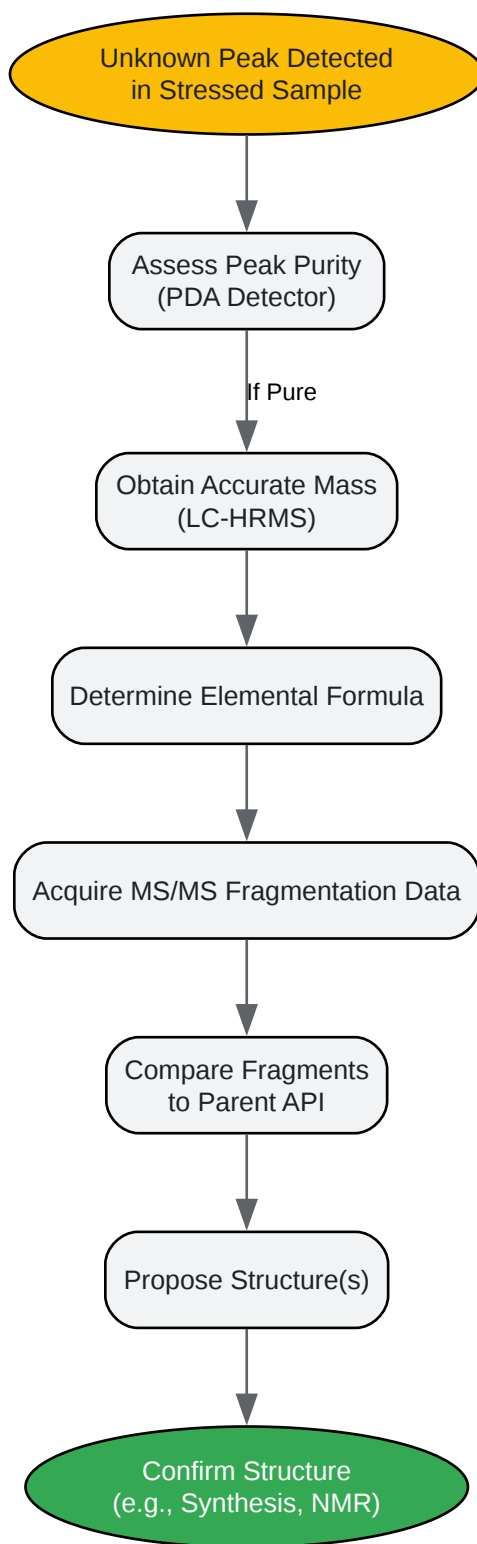
Visual Workflow Diagrams

Diagrams help visualize complex processes and decision-making logic.



[Click to download full resolution via product page](#)

Caption: General workflow for forced degradation studies.



[Click to download full resolution via product page](#)

Caption: Decision tree for unknown degradant identification.

References

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [\[Link\]](#)
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [\[Link\]](#)
- Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [\[Link\]](#)
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [\[Link\]](#)
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [\[Link\]](#)
- ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [\[Link\]](#)
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [\[Link\]](#)
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-140. [\[Link\]](#)
- McNeill, K., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(1), 349-360. [\[Link\]](#)
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [\[Link\]](#)
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [\[Link\]](#)
- Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(5), 1457-

1498. [\[Link\]](#)

- Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004). *Journal of Pharmaceutical and Biomedical Analysis*, 36(5), 981-992. [\[Link\]](#)
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [\[Link\]](#)
- How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. (2025). Labcompliance. [\[Link\]](#)
- Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. (2025). ResearchGate. [\[Link\]](#)
- [The effect of fluorine substituent on radiochemical stability of some steroid andazole derivatives]. (2000). *Acta Poloniae Pharmaceutica*, 57 Suppl, 65-71. [\[Link\]](#)
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). *Molecules*, 28(10), 4085. [\[Link\]](#)
- Brillas, E., et al. (2016). Electrochemical destruction of trans-cinnamic acid by advanced oxidation processes: kinetics, mineralization, and degradation route. *Environmental Science and Pollution Research*, 23(1), 159-170. [\[Link\]](#)
- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Pharma Times. [\[Link\]](#)
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). *ACS Environmental Au*, 2(1), 57-67. [\[Link\]](#)
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). *ACS Environmental Au*, 2(1), 57-67. [\[Link\]](#)

- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). *Environmental Science & Technology*, 56(16), 11532-11542. [[Link](#)]
- Characteristics and hazards of the cinnamaldehyde oxidation process. (2020). *RSC Advances*, 10(32), 19047-19056. [[Link](#)]
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [[Link](#)]
- Characterization of Impurities and Degradant Using Mass Spectrometry. (2016). ResearchGate. [[Link](#)]
- Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H₂O₂ Advanced Treatment of Tertiary-Treated Sewage. (2022). *Water*, 14(9), 1479. [[Link](#)]
- Lee, D. G., & Brownridge, J. R. (1974). Oxidation of hydrocarbons. IV. Kinetics and mechanism of the oxidative cleavage of cinnamic acid by acidic permanganate. *Journal of the American Chemical Society*, 96(17), 5517-5523. [[Link](#)]
- HPLC Troubleshooting Guide. (n.d.). Waters Corporation. [[Link](#)]
- Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. [[Link](#)]
- Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [[Link](#)]
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [[Link](#)]
- Degradation of cinnamic acid by a newly isolated bacterium *Stenotrophomonas* sp. TRMK2. (2015). *International Journal of Environmental Science and Technology*, 12(12), 3847-3856. [[Link](#)]
- Troubleshooting Common HPLC Issues. (2025). Labcompare. [[Link](#)]

- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). *Molecules*, 26(20), 6214. [[Link](#)]
- Forced Degradation Studies. (2016). *MedCrave Online Journal of Analytical and Pharmaceutical Research*, 3(6). [[Link](#)]
- Structures of cinnamic acid and its hydroxyl derivatives. (n.d.). ResearchGate. [[Link](#)]
- Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising *Arthrobacter* sp. Strain G1 and *Ralstonia* sp. Strain H1. (2011). *Applied and Environmental Microbiology*, 77(2), 572-579. [[Link](#)]
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). *Pharmaguideline*. [[Link](#)]
- Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2014). *Journal of Pharmaceutical Sciences and Drug Development*, 1(1). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]

- [7. resolvemass.ca \[resolvemass.ca\]](https://www.resolvemass.ca)
- [8. database.ich.org \[database.ich.org\]](https://database.ich.org)
- [9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline \[pharmaguideline.com\]](https://www.pharmaguideline.com)
- [10. Forced Degradation Studies - MedCrave online \[medcraveonline.com\]](https://www.medcraveonline.com)
- [11. aelabgroup.com \[aelabgroup.com\]](https://www.aelabgroup.com)
- [12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services \[aurigeneservices.com\]](https://www.aurigeneservices.com)
- [13. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [14. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [15. Electrochemical destruction of trans-cinnamic acid by advanced oxidation processes: kinetics, mineralization, and degradation route - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [16. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](https://www.americanpharmaceuticalreview.com)
- [17. pharmafocusamerica.com \[pharmafocusamerica.com\]](https://www.pharmafocusamerica.com)
- [18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](https://www.ema.europa.eu)
- [19. jordilabs.com \[jordilabs.com\]](https://www.jordilabs.com)
- [20. ICH guideline for photostability testing: aspects and directions for use - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [21. ema.europa.eu \[ema.europa.eu\]](https://www.ema.europa.eu)
- [22. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Technical Support Center: Forced Degradation Studies of Fluorinated Cinnamic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310194/docs#technical-support-center-forced-degradation-studies-of-fluorinated-cinnamic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)